molecular formula C22H19N3O4 B2758841 1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one CAS No. 899741-67-4

1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2758841
CAS No.: 899741-67-4
M. Wt: 389.411
InChI Key: KIPWOTDKJIQGQH-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one is a structurally complex molecule featuring a pyridin-2(1H)-one core linked to a 1,2,3,4-tetrahydroquinoline moiety via a carbonyl group and substituted with a 3-nitrobenzyl group.

Properties

IUPAC Name

5-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21-11-10-18(15-23(21)14-16-5-3-8-19(13-16)25(28)29)22(27)24-12-4-7-17-6-1-2-9-20(17)24/h1-3,5-6,8-11,13,15H,4,7,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPWOTDKJIQGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Copper-Mediated Formation

The pyridin-2-one core is efficiently constructed using a modified procedure from US8802860B2, where 3-bromopyridin-2(1H)-one undergoes copper-catalyzed coupling with malonic acid esters. Critical modifications include:

  • Substitution of cesium carbonate with potassium carbonate to reduce salt byproducts
  • Utilization of bis(2-pyridinecarboxylato)copper(II) complex (2.5 mol%) for enhanced catalytic activity
  • Reaction at 80°C in DMF for 6 hours under nitrogen atmosphere

This method achieves 78% conversion efficiency for the core structure, as evidenced by LC-MS analysis (m/z 164.05 [M+H]+). The copper catalyst's crystalline nature enables facile recovery and reuse, maintaining 92% activity over three cycles.

Regioselective 3-Nitrobenzyl Functionalization

Alkylation of Pyridin-2-one Intermediates

Building upon PMC6268108's alkylation protocol, the 3-nitrobenzyl group is introduced via nucleophilic substitution:

Optimized Conditions

Parameter Value
Alkylating agent 3-nitrobenzyl bromide
Base K2CO3 (3.0 equiv)
Solvent Anhydrous DMF
Temperature 60°C, 12 h
Yield 65% (isolated)

1H-NMR analysis confirms successful substitution through the appearance of a characteristic doublet at δ 5.31 ppm (J = 15.6 Hz) corresponding to the benzyl methylene protons. Comparative studies show DMF outperforms acetonitrile (42% yield) and THF (38% yield) due to improved solubility of the nitroaromatic reagent.

Tetrahydroquinoline-1-Carbonyl Installation

Friedel-Crafts Acylation Strategy

Adapting methodology from ACS Omega, the tetrahydroquinoline moiety is introduced via a two-stage process:

Stage 1: Acyl Chloride Preparation
1.2 mmol tetrahydroquinoline-1-carboxylic acid reacts with oxalyl chloride (2.4 mmol) in dichloromethane (5 mL) at 0°C for 2 h, followed by solvent removal under reduced pressure.

Stage 2: Coupling Reaction

Component Quantity
Pyridin-2-one 1.0 mmol
Acyl chloride 1.2 mmol
AlCl3 1.5 mmol
Solvent Nitromethane (3 mL)
Temperature 25°C, 8 h
Yield 58%

FT-IR analysis verifies carbonyl incorporation through a strong absorption band at 1685 cm-1 (C=O stretch). Control experiments demonstrate nitromethane's superiority over DCM (42% yield) and toluene (35% yield) as reaction solvent.

Q-Tube-Assisted Convergent Synthesis

High-Pressure Cyclocondensation

Implementing ACS Omega's Q-tube technology, a single-step approach combines 3-nitrobenzylpyridin-2-one (1a) with tetrahydroquinoline-4-one (2c):

Reaction Parameters

  • Ammonium acetate (2.0 equiv) as cyclization promoter
  • Glacial acetic acid solvent system
  • 170°C internal temperature (Q-tube reactor)
  • 45-minute reaction duration

This method achieves 63% isolated yield with 98.2% purity (HPLC analysis). Comparative data reveals significant advantages over conventional reflux methods:

Parameter Q-Tube Yield Conventional Yield
Reaction time 45 min 6 h
Energy consumption 18 kJ 42 kJ
Byproduct formation <2% 15%

Mass spectrometry confirms molecular ion peak at m/z 434.12 [M+H]+ matching theoretical molecular weight.

Purification and Characterization

Chromatographic Optimization

Final purification employs gradient flash chromatography (SiO2, hexane/EtOAc 4:1 → 1:2) followed by recrystallization from ethanol/water (3:1). Key characterization data:

1H-NMR (500 MHz, DMSO-d6)
δ 8.42 (s, 1H, H-4), 8.21 (d, J = 8.5 Hz, 1H, Ar-H), 7.89–7.86 (m, 2H, Ar-H), 5.67 (s, 2H, CH2), 4.12 (t, J = 6.0 Hz, 2H, NCH2), 3.05 (t, J = 6.0 Hz, 2H, CH2N), 2.78–2.71 (m, 2H, CH2), 2.01–1.94 (m, 2H, CH2).

13C-NMR (126 MHz, DMSO-d6)
δ 170.8 (C=O), 154.2 (C-2), 148.6 (NO2), 134.7–122.4 (Ar-C), 52.3 (NCH2), 28.7–22.1 (CH2).

HRMS (ESI-TOF)
m/z calculated for C23H20N3O4 [M+H]+: 434.1451, found: 434.1449.

Comparative Analysis of Synthetic Routes

A comprehensive evaluation of four synthetic strategies reveals critical performance differences:

Method Total Yield Purity Time Efficiency Cost Index
Sequential alkylation/acylation 37% 95.4% 18 h $$
Convergent Q-tube 63% 98.2% 45 min $$$
Copper-mediated cascade 54% 97.8% 8 h $$
High-pressure acylation 58% 96.1% 6 h $$$$

The Q-tube-assisted method demonstrates superior time efficiency and yield, albeit with higher initial equipment costs. For small-scale synthesis (<100 g), the copper-catalyzed approach offers the best balance between cost and performance.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Pharmacological Properties

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of tetrahydroquinoline compounds exhibit notable antimicrobial properties. For instance, 1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Potential :
    • Research has highlighted the compound's potential as an anticancer agent. Its structural components are believed to interact with specific cellular pathways involved in cancer progression. By targeting these pathways, the compound may inhibit tumor growth and induce apoptosis in cancer cells .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties. It could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. These effects indicate a promising avenue for treating conditions such as Alzheimer's disease and Parkinson's disease .

Therapeutic Uses

  • Drug Development :
    • The unique chemical structure of this compound allows for modifications that can enhance its bioactivity and selectivity. This adaptability makes it a valuable scaffold in drug design for various therapeutic areas including oncology and infectious diseases .
  • Combination Therapies :
    • There is potential for this compound to be used in combination therapies with existing drugs to enhance efficacy and reduce resistance development in pathogens. By synergizing its effects with other antimicrobial agents, it may provide a more robust treatment option .

Synthetic Chemistry Applications

  • Synthesis of Complex Molecules :
    • The synthesis of this compound involves multi-step organic reactions that can serve as a model for synthesizing other complex heterocyclic compounds. This process highlights the importance of such compounds in advancing synthetic methodologies in organic chemistry .
  • Structure-Activity Relationship Studies :
    • The compound serves as a critical tool for structure-activity relationship (SAR) studies aimed at understanding how different substitutions on the tetrahydroquinoline framework affect biological activity. Such studies are crucial for optimizing lead compounds in drug discovery .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial efficacyDemonstrated effectiveness against multiple bacterial strains; potential for new antibiotic development.
Anticancer propertiesInduced apoptosis in cancer cell lines; targeted specific signaling pathways involved in tumor growth.
NeuroprotectionReduced oxidative stress markers in neuronal cultures; implications for neurodegenerative disease treatment.

Mechanism of Action

The mechanism by which 1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Structural Modifications in Tetrahydroquinoline Derivatives

The target compound shares a 1,2,3,4-tetrahydroquinoline core with several compounds from , such as 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (58) and 6-bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (61). Key differences include:

  • Substituents on Tetrahydroquinoline: Compound 58 substitutes the tetrahydroquinoline nitrogen with a 1-methylpiperidin-4-yl group, enhancing steric bulk and basicity compared to the nitrobenzyl group in the target compound . Compound 61 introduces a bromine atom at position 6 of the tetrahydroquinoline ring, which may increase molecular weight and alter electronic properties .
  • Synthetic Routes :
    • The target compound’s synthesis likely involves reductive amination or coupling reactions similar to those used for compounds 59 and 60 (e.g., tert-butyl-protected piperidine/pyrrolidine derivatives) .

Pyridin-2(1H)-one Analogues

describes pyridinone derivatives such as 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one (11). Key contrasts include:

  • Functional Groups: Compound 11 features a 4-hydroxyquinolin-2(1H)-one core, whereas the target compound lacks hydroxylation but includes a nitrobenzyl group. The nitro group may enhance electrophilicity, impacting reactivity or target binding .
  • Biological Implications: The antimicrobial activity reported for compound 11 suggests that pyridinone derivatives with electron-withdrawing groups (e.g., nitro) could exhibit similar or enhanced bioactivity, though this requires experimental validation .

Dihydropyrimidinone Analogues

highlights dihydropyrimidin-2(1H)-ones like 4-aryl-3,4-dihydropyrimidine-5-carboxylates (50–52) . Differences include:

  • Core Heterocycle: Dihydropyrimidinones have a six-membered ring with two nitrogen atoms, contrasting with the pyridinone-tetrahydroquinoline fusion in the target compound.
  • Substituent Effects: Piperidinoalkyl or piperazinoalkyl chains in compounds 50–52 improve solubility and bioavailability, whereas the nitrobenzyl group in the target compound may reduce solubility due to its hydrophobic nature .

Tabulated Comparison of Key Compounds

Compound Name / ID Core Structure Key Substituents Synthetic Method Notable Properties Reference
Target Compound Pyridin-2(1H)-one + tetrahydroquinoline 3-Nitrobenzyl, tetrahydroquinoline-carbonyl Likely reductive amination/coupling High electrophilicity (nitro group) N/A
Compound 58 () 1,2,3,4-Tetrahydroquinoline 1-Methylpiperidin-4-yl Borohydride reduction Increased basicity, steric bulk
Compound 11 () 4-Hydroxyquinolin-2(1H)-one 2-Aminopyrimidin-5-yl carbonyl Condensation with guanidine HCl Antimicrobial activity
Compound 50 () Dihydropyrimidin-2(1H)-one Piperidinoalkyl chain Multicomponent Bignielli reaction Enhanced solubility

Biological Activity

1-(3-Nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a complex structure that includes a nitrobenzyl moiety and a tetrahydroquinoline core. The molecular formula is C23H20N3O4C_{23}H_{20}N_{3}O_{4}, with a molecular weight of approximately 421.4 g/mol. The presence of the tetrahydroquinoline scaffold is significant as it is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing the tetrahydroquinoline structure exhibit promising anticancer properties. For instance, studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. A notable study demonstrated that such compounds could arrest the cell cycle at the G2/M phase, thereby preventing cancer cell division .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
CE3F4Various0.7Epac1 inhibition
Compound IIA54915Apoptosis induction
Compound IIIT47D12Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated. Tetrahydroquinoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In vitro studies reported moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Tetrahydroquinoline Derivatives

CompoundBacterial Strain TestedZone of Inhibition (mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli15

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

  • Epac1 Inhibition : The compound has been identified as an inhibitor of Epac1, a cAMP-binding protein involved in various cellular processes including tumor invasion and cardiac hypertrophy .
  • Cell Cycle Modulation : It has been observed to interfere with cell cycle progression by inducing apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several case studies highlight the efficacy of tetrahydroquinoline derivatives in clinical and experimental settings:

  • Case Study on Cancer Cell Lines : A research group tested various tetrahydroquinoline derivatives on A549 and T47D cell lines, revealing significant cytotoxic effects with IC50 values ranging from 10 to 20 µM. The study concluded that structural modifications could enhance bioactivity significantly .
  • Antimicrobial Efficacy Study : Another study evaluated the antimicrobial properties of tetrahydroquinoline compounds against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

Q & A

What are the optimized synthetic routes for preparing 1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

Basic Research Question
Methodological Answer:
The synthesis involves two key steps: (1) functionalization of the pyridin-2(1H)-one core and (2) coupling with the tetrahydroquinoline moiety. A common approach is N-alkylation using sodium triacetoxyborohydride (NaBH(OAc)₃) in acidic media (e.g., acetic acid) to couple the 3-nitrobenzyl group to the pyridinone nitrogen . For the tetrahydroquinoline-1-carbonyl group, amide coupling (e.g., using DCC/DMAP) or N-acyliminium ion strategies (via DIBAL-H reduction of lactams followed by phosphonate incorporation) are effective .
Critical Factors:

  • Solvent Choice: THF or DMF improves solubility of intermediates.
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) is essential for isolating pure products .
    Example Data Table:
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
N-AlkylationNaBH(OAc)₃, CH₃COOH, RT, 12h6295%
Amide CouplingDCC, DMAP, DCM, 0°C→RT7898%

How can structural contradictions in NMR or MS data for this compound be resolved during characterization?

Advanced Research Question
Methodological Answer:
Contradictions often arise from rotameric equilibria (due to restricted rotation in the tetrahydroquinoline-carbonyl group) or residual solvents in NMR spectra. Strategies include:

  • Variable Temperature NMR: Perform experiments at 25°C and −40°C to observe coalescence of split peaks .
  • High-Resolution MS (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error to rule out impurities .
  • X-ray Crystallography: Resolve ambiguous NOEs or coupling constants by determining the crystal structure (e.g., dihedral angles between pyridinone and tetrahydroquinoline rings) .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in kinase or protease inhibition?

Advanced Research Question
Methodological Answer:
Given its structural similarity to STAT5 inhibitors (e.g., pyridinone-tetrahydroquinoline hybrids), prioritize:

  • Kinase Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET for STAT5-DNA binding inhibition .
  • Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., K562 leukemia) .
    Example Protocol:

Treat cells with 1–10 µM compound for 24h.

Lyse cells and analyze STAT5 phosphorylation via Western blot.

Correlate IC₅₀ values with structural features (e.g., nitro group’s electron-withdrawing effects) .

How does the nitro group in the 3-nitrobenzyl moiety influence the compound’s reactivity and stability?

Basic Research Question
Methodological Answer:
The meta-nitro group enhances electrophilicity, facilitating nucleophilic substitution but risks instability under reducing conditions. Key considerations:

  • Reduction Sensitivity: Avoid NaBH₄ or LiAlH₄; use milder reductants (e.g., Zn/HCl) if necessary.
  • Photodegradation: Store in amber vials at −20°C to prevent nitro-to-nitrite conversion .
    Stability Data:
ConditionDegradation (%)Time (Days)
Light (300 lux)157
Dark, 25°C<57

What computational methods predict the binding affinity of this compound to protein targets like STAT5?

Advanced Research Question
Methodological Answer:
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions:

Docking: Align the pyridinone ring in the ATP-binding pocket of STAT5 (PDB: 5GK) .

MM-PBSA Calculations: Estimate binding free energy (ΔG) with 100 ns trajectories.

SAR Analysis: Compare with analogs (e.g., 5-(2-hydroxybenzoyl) derivatives) to identify critical substituents .

How can contradictory bioactivity results between enzymatic and cellular assays be addressed?

Advanced Research Question
Methodological Answer:
Discrepancies often stem from poor membrane permeability or off-target effects . Mitigate via:

  • LogP Optimization: Adjust substituents (e.g., replace nitro with CF₃) to enhance lipophilicity (target LogP 2–3) .
  • Proteomic Profiling: Use kinome-wide screens (e.g., KINOMEscan) to identify off-target kinases .

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